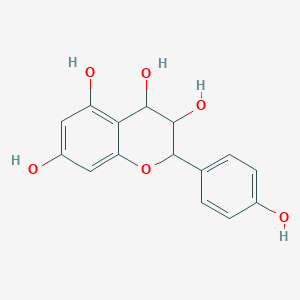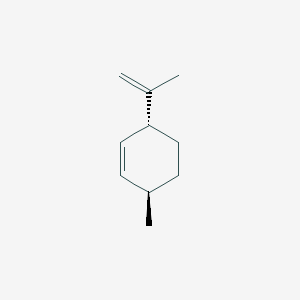
Luteolin 5-glucoside
Übersicht
Beschreibung
Luteolin 5-O-glucoside is a major flavonoid from Cirsium maackii. It possesses anti-inflammatory activity and inhibits LPS-induced NO production and t-BHP-induced ROS generation . It suppresses the expression of iNOS and COX-2 in macrophages .
Synthesis Analysis
An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents. Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides . Five glycosides of luteolin were obtained, including luteolin 7-O-β-glucoside, luteolin 4′-O-β-glucoside, luteolin 3′-O-β-glucoside, luteolin 7,3′-di-O-β-glucoside, and luteolin 7,4′-di-O-β-glucoside .
Molecular Structure Analysis
The molecular formula of Luteolin 5-O-glucoside is C21H20O11 . The glycosylation positions were located at the C-7, C-3′ or C4′ hydroxyl groups of flavonoids .
Chemical Reactions Analysis
Luteolin 5-O-glucoside inhibits LPS-induced NO production and t-BHP-induced ROS generation . It suppresses the expression of iNOS and COX-2 in macrophages .
Physical And Chemical Properties Analysis
The molecular weight of Luteolin 5-O-glucoside is 448.38 g/mol . The percent composition is C 56.25%, H 4.50%, O 39.25% .
Wissenschaftliche Forschungsanwendungen
Antioxidant Defense
As an antioxidant, luteolin 5-glucoside protects cells from oxidative stress. By preventing DNA damage and mutagenesis, it may contribute to cancer prevention .
Bioavailability Enhancement
Efforts to improve luteolin 5-glucoside’s solubility and bioavailability have led to the development of novel formulations. These formulations enhance its absorption and effectiveness in vivo and in vitro .
Wirkmechanismus
Target of Action
Luteolin 5-glucoside, also known as Luteolin-5-O-glucoside, primarily targets cellular pathways such as X-linked inhibitor of apoptosis protein (XIAP), phosphatidylinositol 3′-kinase (PI3K)/Akt, and nuclear factor kappa B (NF-kB) . These targets play a crucial role in cell survival, growth, and inflammation .
Mode of Action
Luteolin 5-glucoside interacts with its targets by downregulating and inhibiting them . This interaction results in the induction of apoptosis, initiation of cell cycle arrest, and decrease in angiogenesis, metastasis, and cell proliferation . It also exhibits antioxidant properties and can inhibit lipid peroxidation .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK, JNK, and ERK, thereby inhibiting NF-κB nuclear translocation and subsequently reducing inflammation . It also has the ability to engage with multiple molecular targeted sites and modify various signaling pathways in tumor cells .
Pharmacokinetics
Luteolin 5-glucoside is absorbed efficiently with a slow phase excretion from the living system, indicating a potential for accumulation in the body . Following absorption by intestinal epithelial cells, it is mainly conjugated to glucuronic acid or sulfonate group by phase II enzymes . It has a high distribution volume and high clearance .
Result of Action
The molecular and cellular effects of Luteolin 5-glucoside’s action include the inhibition of cell growth, induction of cell apoptosis, reduction of tumor tissue angiogenesis, regulation of long non-coding RNA, affecting immunogenic cell death, and regulation of autophagy . It also exhibits antioxidant properties, which can inhibit lipid peroxidation .
Action Environment
The action, efficacy, and stability of Luteolin 5-glucoside can be influenced by various environmental factors. For instance, the presence of the carbonyl oxygen at C4 locations enhances its effectiveness against microorganisms . Additionally, the presence of the O-dihydroxy group in the B ring is essential for quenching in chemical systems .
Safety and Hazards
Zukünftige Richtungen
Luteolin has shown promising benefits in pain management and raises the need for further clinical trials that can establish its role in clinical practice . The results obtained for the synergistic effects of luteolin and conventional chemotherapeutics such as 5-fluorouracil and cisplatin, clearly show that in the future, treatment regimens combining this natural flavone with anticancer drugs might be developed to lower the efficient doses of chemotherapeutics and thereby mitigate also adverse side effects .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGKQZVCLWKUDQ-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942500 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luteolin 5-glucoside | |
CAS RN |
20344-46-1 | |
| Record name | Galuteolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin 5-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEOLIN 5-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



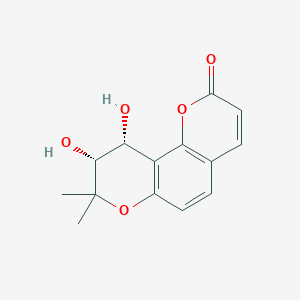
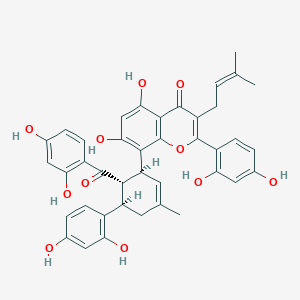
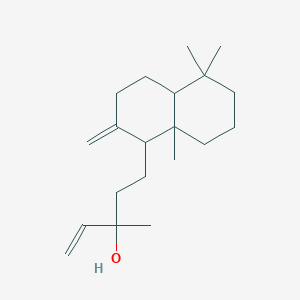

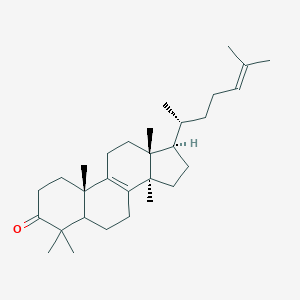
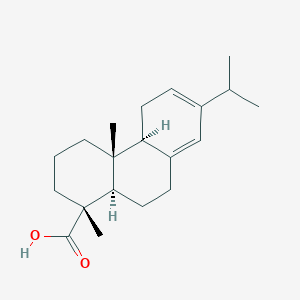
![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)
